n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide
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Overview
Description
n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide: is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a 3-methylbenzylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium thiolate to form 3-methylbenzyl thiol. This intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base to yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyanoethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: In organic synthesis, n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications and derivatizations .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity or reduce toxicity. It may also serve as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can modify proteins and enzymes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzyl cyanide: Similar in having a benzyl group and a cyano group but lacks the thioether and acetamide functionalities.
N-(2-cyanoethyl)-N,3,4-trimethylbenzamide: Similar in having a cyanoethyl group but differs in the substitution pattern on the benzene ring and the presence of an acetamide group.
Uniqueness: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C14H18N2OS |
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Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-[(3-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H18N2OS/c1-12-5-3-6-13(9-12)10-18-11-14(17)16(2)8-4-7-15/h3,5-6,9H,4,8,10-11H2,1-2H3 |
InChI Key |
UIDMPQGUQXYHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)N(C)CCC#N |
Origin of Product |
United States |
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